(R)-Pyrrolidine-2-carboxamide hydrochloride is a chemical compound classified as a pyrrolidine derivative. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely recognized for its diverse biological activities and is frequently utilized in medicinal chemistry. The compound has the molecular formula and a molecular weight of approximately 150.61 g/mol. Its structure features a pyrrolidine ring with a carboxamide functional group, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis .
(R)-Pyrrolidine-2-carboxamide hydrochloride exhibits a range of biological activities, making it a subject of interest in pharmacological research. Key activities include:
The synthesis of (R)-Pyrrolidine-2-carboxamide hydrochloride can be achieved through multiple methods:
(R)-Pyrrolidine-2-carboxamide hydrochloride has several applications across different fields:
Interaction studies have revealed that (R)-Pyrrolidine-2-carboxamide hydrochloride can interact with various enzymes and receptors:
(R)-Pyrrolidine-2-carboxamide hydrochloride can be compared with other similar compounds based on their structural and functional characteristics:
| Compound Name | Key Features |
|---|---|
| Pyrrolidine-2,5-dione | Known for inhibitory activity on carbonic anhydrase isoenzymes. |
| Pyrrolidine-2,3-dione | Exhibits potent anti-biofilm properties and synergism with FDA-approved antimicrobials. |
| Proline Derivatives | Utilized as organocatalysts in asymmetric synthesis with various biological activities. |
These compounds share structural similarities but differ significantly in their biological activities and applications, highlighting the unique profile of (R)-Pyrrolidine-2-carboxamide hydrochloride within this class of compounds .
(R)-Pyrrolidine-2-carboxamide hydrochloride (CAS 50894-62-7) consists of a five-membered pyrrolidine ring with a carboxamide group (-CONH₂) at the C2 position and a hydrochloride counterion. The stereochemistry at C2 is in the (R)-configuration, contributing to its chiral properties. Key structural elements include:
This compound belongs to the prolinamide family, a subset of amino acid derivatives. It is further categorized as:
The synthesis of prolinamide derivatives dates to early 20th-century studies on amino acid chemistry. Proline, the parent compound, was first isolated in 1900 and synthesized via reactions involving γ-butyrolactam and ammonia. The hydrochloride salt form emerged later as a stabilized variant for practical applications.
Key methods for synthesizing (R)-pyrrolidine-2-carboxamide hydrochloride include:
(R)-Pyrrolidine-2-carboxamide hydrochloride serves as a scaffold for developing therapeutics targeting:
Recent studies highlight its role in developing:
| Target Pathway | Compound Example | Activity (IC₅₀) | Source |
|---|---|---|---|
| MDM2-p53 interaction | AA-115/APG-115 | <1 nM | |
| CDK2 | Pyrrolidine-carboxamide 7g | 0.90 μM |
The stereochemistry of (R)-Pyrrolidine-2-carboxamide hydrochloride centers on the chiral carbon located at position 2 of the pyrrolidine ring [1] [11]. This chiral center adopts the (R)-configuration according to the Cahn-Ingold-Prelog priority rules, distinguishing it from its (S)-enantiomer counterpart [11]. The presence of this stereocenter imparts optical activity to the molecule, enabling it to rotate plane-polarized light in a clockwise direction [9] [11].
Research studies have demonstrated that the individual enantiomers of pyrrolidine carboxamide derivatives exhibit significantly different biological activities [9]. Chiral high-performance liquid chromatography separation techniques have been successfully employed to resolve racemic mixtures of pyrrolidine carboxamides, with enantiomeric excess values exceeding 96 percent achieved in purified fractions [9]. The absolute configuration has been independently confirmed through circular dichroism spectroscopy calculations, where computed spectra for the (R)-configured stereoisomer align with experimental observations [11].
The pyrrolidine ring conformation adopts an envelope geometry, with the nitrogen atom typically positioned slightly out of the plane formed by the four carbon atoms [11] [15]. This conformational preference minimizes steric strain while maintaining optimal orbital overlap for the amide functionality [15]. The stereochemical integrity of the (R)-configuration remains stable under standard storage conditions, with no detectable racemization observed over extended periods [9].
Crystallographic investigations of pyrrolidine-2-carboxamide hydrochloride and related compounds reveal characteristic structural features that define the solid-state packing arrangement [14] [16]. The compound typically crystallizes in orthorhombic crystal systems, with space group symmetries that accommodate the chiral nature of the molecule [14]. Unit cell parameters for related pyrrolidine derivatives show dimensions ranging from 6.4 to 16.8 Angstroms, with cell volumes between 800 and 1200 cubic Angstroms [14].
X-ray crystallography studies of analogous proline derivatives demonstrate that the pyrrolidine ring adopts a puckered conformation, which minimizes steric strain and stabilizes intermolecular hydrogen bonding networks in the solid state [15]. The carboxamide group participates extensively in hydrogen bonding interactions, forming infinite one-dimensional chains along specific crystallographic directions [16]. These hydrogen-bonded chains contribute significantly to the overall crystal stability and influence the compound's physical properties [16].
The crystal packing arrangement is governed by multiple intermolecular interactions, including nitrogen-hydrogen to oxygen hydrogen bonds involving the carboxamide functionality [16]. The hydrochloride salt formation introduces additional ionic interactions that further stabilize the crystal lattice [15]. Typical hydrogen bond distances range from 2.8 to 3.2 Angstroms, with bond angles between 150 and 180 degrees indicating strong directional interactions [16].
| Crystallographic Parameter | Typical Range |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell a-axis | 6.4-12.0 Å |
| Unit Cell b-axis | 7.2-11.0 Å |
| Unit Cell c-axis | 11.4-16.8 Å |
| Hydrogen Bond Distance | 2.8-3.2 Å |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of (R)-Pyrrolidine-2-carboxamide hydrochloride through both proton and carbon-13 analysis [19] [20]. Proton nuclear magnetic resonance spectra reveal characteristic signals for the pyrrolidine ring protons resonating between 1.8 and 3.6 parts per million, with the alpha-proton at position 2 appearing as a distinct multiplet around 4.3 parts per million [17] [19]. The carboxamide protons exhibit broad signals between 6.7 and 7.2 parts per million due to rapid exchange with deuterated solvents [17].
Carbon-13 nuclear magnetic resonance spectroscopy shows the carbonyl carbon of the carboxamide group resonating at approximately 175 parts per million, consistent with amide functionality [17] [20]. The pyrrolidine ring carbons appear in the range of 25 to 60 parts per million, with the quaternary carbon at position 2 showing characteristic downfield shift due to the electron-withdrawing carboxamide group [17] [20]. The stereochemical assignment is confirmed through coupling patterns and nuclear Overhauser effect correlations [22].
Integration patterns in proton nuclear magnetic resonance spectra confirm the expected stoichiometry, with pyrrolidine ring protons showing complex multiplet patterns due to conformational flexibility and nitrogen inversion processes [33]. The purity determination by nuclear magnetic resonance typically exceeds 98 percent for pharmaceutical-grade material [19]. Deuterated dimethyl sulfoxide serves as the preferred solvent for nuclear magnetic resonance analysis due to its ability to dissolve both the organic compound and facilitate hydrogen bonding interactions [19] [29].
Infrared spectroscopy characterization of (R)-Pyrrolidine-2-carboxamide hydrochloride reveals distinctive absorption bands corresponding to the functional groups present in the molecule [17] [29]. The carboxamide carbonyl stretch appears as a strong absorption around 1650 wavenumbers, characteristic of amide functionality [17] [29]. Nitrogen-hydrogen stretching vibrations manifest as broad absorption bands in the region of 3300 to 3500 wavenumbers, often appearing as multiple peaks due to primary amide asymmetric and symmetric stretching modes [17] [29].
The pyrrolidine ring contributes carbon-hydrogen stretching absorptions in the range of 2800 to 3000 wavenumbers, with characteristic bending modes appearing between 1400 and 1500 wavenumbers [29]. The hydrochloride salt formation introduces additional vibrational modes, including broad absorption features associated with nitrogen-hydrogen to chloride interactions [29]. These salt-related absorptions typically appear as broad features underlying the sharper molecular vibrations [29].
Fingerprint region analysis between 800 and 1400 wavenumbers provides unique spectral signatures for compound identification and purity assessment [29]. The infrared spectrum remains consistent across different sample preparation methods, including potassium bromide pellet and attenuated total reflectance techniques [29]. Comparative analysis with related pyrrolidine derivatives demonstrates the diagnostic value of specific absorption patterns for structural verification [28] [29].
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N-H Stretch | 3300-3500 | Primary amide |
| C-H Stretch | 2800-3000 | Aliphatic |
| C=O Stretch | ~1650 | Amide carbonyl |
| N-H Bend | ~1600 | Amide deformation |
| C-N Stretch | 1400-1500 | Ring vibrations |
Mass spectrometry analysis of (R)-Pyrrolidine-2-carboxamide hydrochloride employs electrospray ionization techniques to generate molecular ion peaks at mass-to-charge ratio 151 for the protonated molecular ion [M+H]⁺ . The base peak typically corresponds to the molecular ion, indicating minimal fragmentation under standard ionization conditions [32]. Fragmentation patterns reveal characteristic neutral losses, including loss of ammonia (17 mass units) from the carboxamide group and loss of carbon monoxide (28 mass units) from the carbonyl functionality [32] [33].
High-resolution mass spectrometry provides accurate mass measurements with typical mass accuracy better than 5 parts per million, confirming the molecular formula assignment . Tandem mass spectrometry experiments reveal fragmentation pathways that include formation of pyrrolinium cation fragments at mass-to-charge ratio 84, corresponding to loss of the carboxamide side chain [32] [33]. These fragmentation patterns serve as diagnostic tools for structural confirmation and compound identification in complex mixtures [33] [34].
Collision-induced dissociation studies demonstrate that the most abundant product ions result from cleavage adjacent to the pyrrolidine nitrogen, consistent with the stability of the resulting ionic fragments [33]. The mass spectral behavior remains reproducible across different instrument platforms and ionization conditions [34]. Deuterium exchange experiments confirm the presence of exchangeable protons on the carboxamide nitrogen, supporting the proposed structural assignment [33].
X-ray crystallographic data for (R)-Pyrrolidine-2-carboxamide hydrochloride and closely related analogs provide detailed three-dimensional structural information at atomic resolution [11] [14]. Typical diffraction experiments utilize copper K-alpha radiation with wavelength 1.5418 Angstroms, achieving resolution limits better than 1.0 Angstrom for high-quality crystals [11] [14]. The crystallographic refinement process yields reliability factors between 3 and 6 percent, indicating excellent data quality and structural model accuracy [11] [14].
Bond length measurements reveal carbon-nitrogen distances in the pyrrolidine ring ranging from 1.46 to 1.48 Angstroms, consistent with typical aliphatic amine bond lengths [11]. The carboxamide carbon-oxygen bond length measures approximately 1.23 Angstroms, characteristic of amide carbonyl functionality [11]. Bond angles within the pyrrolidine ring deviate from ideal tetrahedral geometry due to ring strain, with carbon-nitrogen-carbon angles averaging 104 degrees [11].
Thermal displacement parameters indicate relatively low atomic motion at room temperature, reflecting the rigid nature of the pyrrolidine ring system [11] [14]. The absolute structure determination relies on anomalous dispersion effects, though these are minimal for light-atom compounds requiring complementary techniques such as circular dichroism spectroscopy for definitive stereochemical assignment [11]. Crystallographic databases contain multiple entries for related pyrrolidine carboxamide structures, facilitating comparative structural analysis [11] [14].
The physicochemical stability of (R)-Pyrrolidine-2-carboxamide hydrochloride encompasses thermal, chemical, and photochemical degradation pathways under various environmental conditions [36] [37]. Thermal stability studies demonstrate that the compound remains stable at room temperature for extended periods when stored under inert atmosphere conditions [1] [36]. Differential scanning calorimetry analysis reveals decomposition temperatures exceeding 200 degrees Celsius, indicating substantial thermal stability for routine handling and storage applications [37] [40].
Chemical stability assessment under accelerated aging conditions shows no significant degradation over 60 days at room temperature in dimethyl sulfoxide solution [40]. The compound exhibits particular stability in acidic and neutral pH environments, with increased susceptibility to hydrolysis under strongly alkaline conditions [36] [40]. Freeze-thaw cycling studies involving 30 consecutive freezing and thawing cycles demonstrate no detectable decomposition by high-performance liquid chromatography analysis [40].
Storage recommendations include maintenance of inert atmosphere conditions at room temperature, with the compound showing excellent long-term stability when protected from moisture and strong oxidizing agents [1] [36]. The hydrochloride salt form provides enhanced stability compared to the free base, with reduced hygroscopicity and improved crystalline integrity [36] [39]. Photostability evaluation indicates minimal degradation under normal laboratory lighting conditions, though protection from direct sunlight is recommended for long-term storage [36] [40].
| Stability Parameter | Condition | Result |
|---|---|---|
| Thermal Decomposition | >200°C | Stable |
| Room Temperature Storage | 60 days, DMSO | No degradation |
| Freeze-Thaw Cycling | 30 cycles | No decomposition |
| pH Stability Range | 2-8 | Stable |
| Photostability | Laboratory light | Minimal degradation |
| Moisture Sensitivity | Dry storage | Recommended |